molecular formula C7H12N2S B1291086 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 1017185-91-9

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B1291086
CAS No.: 1017185-91-9
M. Wt: 156.25 g/mol
InChI Key: VFPDFRBRTYGSRB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(4-Methylthiazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, 2-(4-Methylthiazol-2-yl)propan-1-amine has been shown to bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of 2-(4-Methylthiazol-2-yl)propan-1-amine on various cell types and cellular processes are profound. In neuronal cells, the compound has been found to modulate neurotransmitter release, impacting cell signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cells. In other cell types, such as hepatocytes, 2-(4-Methylthiazol-2-yl)propan-1-amine can influence metabolic pathways, altering the expression of genes involved in detoxification processes .

Molecular Mechanism

At the molecular level, 2-(4-Methylthiazol-2-yl)propan-1-amine exerts its effects through several mechanisms. One key mechanism is the binding interaction with monoamine oxidase, leading to enzyme inhibition. This inhibition results in increased levels of neurotransmitters, which can affect mood and cognitive functions. Additionally, the compound can activate or inhibit various signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylthiazol-2-yl)propan-1-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylthiazol-2-yl)propan-1-amine remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-(4-Methylthiazol-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and mood by modulating neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .

Metabolic Pathways

2-(4-Methylthiazol-2-yl)propan-1-amine is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 2-(4-Methylthiazol-2-yl)propan-1-amine is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. Once inside the cells, 2-(4-Methylthiazol-2-yl)propan-1-amine can accumulate in specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-(4-Methylthiazol-2-yl)propan-1-amine is crucial for its activity. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing 2-(4-Methylthiazol-2-yl)propan-1-amine to these specific compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the propan-1-amine group. One common method involves the use of thionyl chloride in dichloromethane, followed by the addition of dimethylformamide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is unique due to its specific propan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPDFRBRTYGSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640568
Record name 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017185-91-9
Record name 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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